molecular formula C11H14BrN B13301406 [1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine

[1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B13301406
M. Wt: 240.14 g/mol
InChI Key: SRPOXYJOTYKMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H14BrN It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, 1-(3-Bromophenyl)ethylamine is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(3-Bromophenyl)ethylamine lies in its specific substitution pattern and the presence of both bromophenyl and allylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-6,8-9,13H,1,7H2,2H3

InChI Key

SRPOXYJOTYKMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.